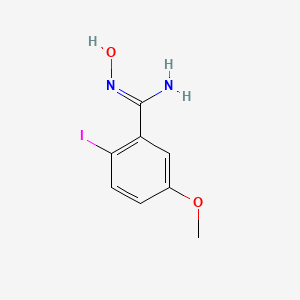
3,3'-Bipyridine, 1,1'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bipyridine, 1,1’-dioxide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where both nitrogen atoms are oxidized to form N-oxides. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure and properties make it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 3,3’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms to N-oxides .
Industrial Production Methods: Industrial production of 3,3’-Bipyridine, 1,1’-dioxide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Bipyridine, 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: 3,3’-Bipyridine.
Substitution: Halogenated bipyridine derivatives.
Applications De Recherche Scientifique
3,3’-Bipyridine, 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 3,3’-Bipyridine, 1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide groups play a crucial role in the compound’s reactivity and binding affinity, influencing the overall biological and chemical activity .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine, 1,1’-dioxide: Another bipyridine N-oxide derivative with similar coordination properties but different spatial arrangement.
3,3’-Dinitro-2,2’-bipyridine-1,1’-dioxide: A nitro-substituted derivative with enhanced electronic properties.
(3-Nitro-2-pyridyl)(5-nitro-2-pyridyl)amine: A related compound with different substituents affecting its reactivity and applications.
Uniqueness: 3,3’-Bipyridine, 1,1’-dioxide is unique due to its specific N-oxide functional groups, which impart distinct electronic and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring various chemical and biological applications .
Propriétés
Numéro CAS |
2935-74-2 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-oxido-3-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium |
InChI |
InChI=1S/C10H8N2O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Clé InChI |
SEQNYJKJVRTETG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)[O-])C2=C[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)


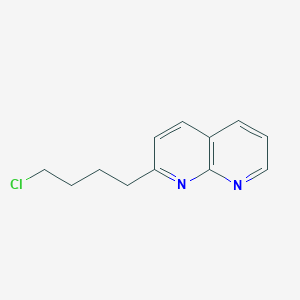
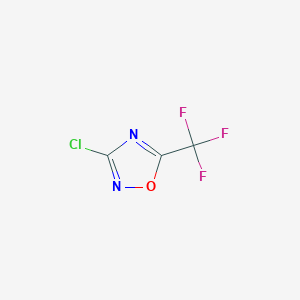
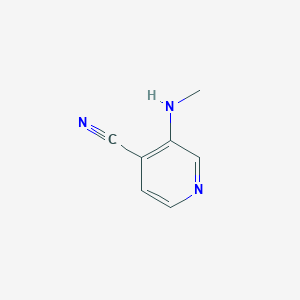


![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)

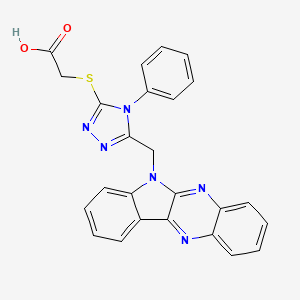
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)
